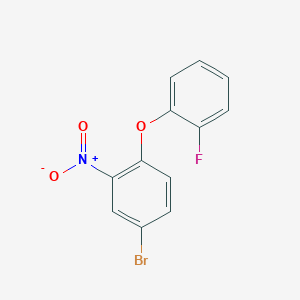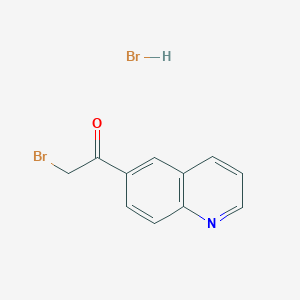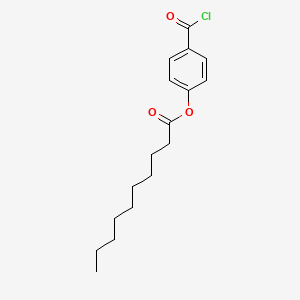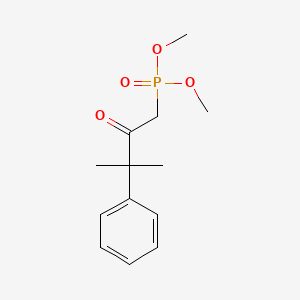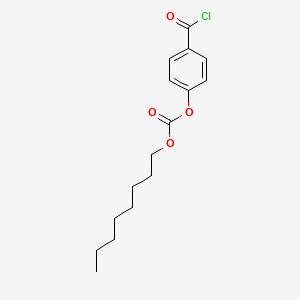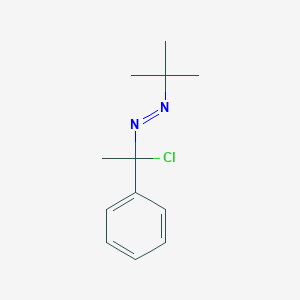
8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one
Übersicht
Beschreibung
8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one is a chemical compound with a complex structure that includes an isoquinoline core substituted with an amino group and a tert-butyl-phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions
8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-di-tert-butylpyridine: Shares structural similarities but differs in its functional groups and overall reactivity.
8-amino-2-naphthalenesulfonic acid: Another amino-substituted compound with different core structure and properties.
Uniqueness
8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one is unique due to its specific substitution pattern and the presence of both amino and tert-butyl-phenyl groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C19H22N2O |
|---|---|
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C19H22N2O/c1-19(2,3)14-7-9-15(10-8-14)21-12-11-13-5-4-6-16(20)17(13)18(21)22/h4-10H,11-12,20H2,1-3H3 |
InChI-Schlüssel |
FFPNHJGVDHHGJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)N2CCC3=C(C2=O)C(=CC=C3)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-tert-Butyl-6-ethynyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B8489010.png)
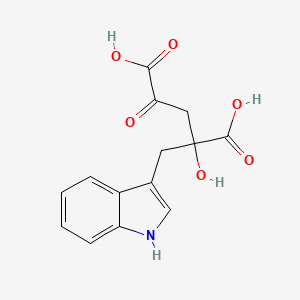
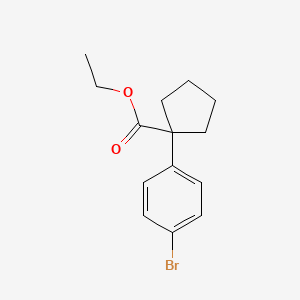


![1-[3-(Trifluoromethoxy)phenyl]propan-2-one](/img/structure/B8489040.png)
![6-Chloro-3,3-bis[(3-chlorophenyl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B8489047.png)

